3-Fluorophenyl chlorothioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of O-(3-fluorophenyl) carbonochloridothioate typically involves the reaction of 3-fluorophenol with thiophosgene. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of 3-fluorophenol with thiophosgene:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
O-(3-fluorophenyl) carbonochloridothioate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures
Products: Corresponding thiocarbamates or thiocarbonates
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Conditions: Controlled temperatures and pH
Products: Oxidized or reduced derivatives of the compound
-
Hydrolysis
Reagents: Water or aqueous bases
Conditions: Room temperature to slightly elevated temperatures
Products: 3-fluorophenol and carbon dioxide
Wissenschaftliche Forschungsanwendungen
O-(3-fluorophenyl) carbonochloridothioate is utilized in various scientific research applications, including:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the preparation of thiocarbamates and thiocarbonates.
-
Biology
- Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
-
Industry
Wirkmechanismus
The mechanism of action of O-(3-fluorophenyl) carbonochloridothioate involves its reactivity with nucleophiles, leading to the formation of thiocarbamates or thiocarbonates. The compound’s molecular targets include various nucleophilic sites on organic molecules, facilitating the formation of new chemical bonds. The pathways involved in its reactions are primarily substitution and hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
O-(3-fluorophenyl) carbonochloridothioate can be compared with other similar compounds such as:
-
Phenyl chlorothionoformate
- Similar structure but lacks the fluorine atom.
- Used in similar chemical reactions and applications.
-
O-3,4,5-trifluorophenyl carbonochloridothioate
- Contains additional fluorine atoms, leading to different reactivity and properties.
- Employed in specialized chemical syntheses .
-
S-(3-Fluorophenyl) carbonochloridothioate
- Structural isomer with sulfur atom in a different position.
- Exhibits different reactivity and applications .
Eigenschaften
CAS-Nummer |
42908-74-7 |
---|---|
Molekularformel |
C7H4ClFOS |
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
O-(3-fluorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-2-5(9)4-6/h1-4H |
InChI-Schlüssel |
MUCGPGVJQARSMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)OC(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.